Micropeptin 478B

Catalog No.
S535417
CAS No.
186368-51-4
M.F
C40H62ClN9O18S2
M. Wt
1056.55
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Micropeptin 478B

CAS Number

186368-51-4

Product Name

Micropeptin 478B

IUPAC Name

[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-1-oxo-3-sulfooxypropan-2-yl] hydrogen sulfate

Molecular Formula

C40H62ClN9O18S2

Molecular Weight

1056.55

InChI

InChI=1S/C40H62ClN9O18S2/c1-7-19(3)30-39(59)67-21(5)31(48-35(55)28(68-70(63,64)65)18-66-69(60,61)62)36(56)45-24(10-9-15-44-40(42)43)33(53)46-25-12-14-29(52)50(37(25)57)32(20(4)8-2)38(58)49(6)26(34(54)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-52H,7-10,12,14-15,17-18H2,1-6H3,(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H4,42,43,44)(H,60,61,62)(H,63,64,65)/t19-,20-,21+,24-,25-,26-,28+,29+,30-,31-,32-/m0/s1

InChI Key

SBCCONGDAHGETE-HWXQPLKUSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)OS(=O)(=O)O)C

solubility

Soluble in DMSO

Synonyms

Micropeptin 478B;

The exact mass of the compound Micropeptin 478B is 1055.3343 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Micropeptin 478B is classified as a non-ribosomal peptide and is characterized by a complex structure that includes various amino acid residues. The molecular formula of Micropeptin 478B has been identified as C₄₇H₇₉N₈O₁₇S, indicating a significant degree of complexity typical of compounds produced by cyanobacteria. The structural features include multiple chiral centers and functional groups that contribute to its biological activity and interactions with enzymes .

Primarily related to its interactions with proteases. As an inhibitor of plasmin, it competes with substrates for binding sites on the enzyme, effectively blocking the proteolytic activity. This mechanism is crucial for understanding how Micropeptin 478B can influence physiological processes related to blood coagulation and tissue remodeling .

The biological activity of Micropeptin 478B has been extensively studied, particularly its role as a plasmin inhibitor. This inhibition has implications in various physiological processes, including wound healing and inflammation. Additionally, compounds like Micropeptin 478B have shown potential cytotoxic effects against certain cancer cell lines, suggesting their utility in therapeutic applications .

Micropeptin 478B is synthesized through non-ribosomal peptide synthetase pathways typical of cyanobacteria. The biosynthetic process involves modular assembly lines where specific amino acids are incorporated into the growing peptide chain through enzymatic reactions. Research indicates that the synthesis can be influenced by environmental factors and the genetic makeup of the producing organism .

The primary applications of Micropeptin 478B lie in biomedical research and pharmaceutical development. Its ability to inhibit plasmin makes it a candidate for developing treatments for conditions associated with excessive proteolysis, such as certain types of cancer and cardiovascular diseases. Furthermore, its cytotoxic properties may be explored in cancer therapy .

Studies on the interactions of Micropeptin 478B with various biological molecules have highlighted its specificity toward proteases. Research has shown that it can effectively inhibit chymotrypsin at higher concentrations while displaying selectivity towards plasmin. These interactions are critical for understanding its potential therapeutic roles and mechanisms of action in biological systems .

Micropeptin 478B shares structural and functional similarities with several other compounds derived from cyanobacteria. Below is a comparison highlighting its uniqueness:

Compound NameSourceBiological ActivityUnique Features
Micropeptin 478AMicrocystis aeruginosaPlasmin inhibitorStructural analog to Micropeptin 478B
NodularinNodularia spumigenaHepatotoxicityKnown for toxicity; different mechanism
AeruginosinMicrocystis aeruginosaTrypsin inhibitionDifferent target enzyme
CyanopeptolinsMicrocystis sp.Various protease inhibitionDepsipeptide structure differing from micropeptins
StigonemapeptinStigonema sp.Elastase inhibitionContains unique Ahp residue

Micropeptin 478B's specificity towards plasmin distinguishes it from other similar compounds that may target different proteases or exhibit varied biological activities. Its unique structural features contribute to its distinct biological profile among non-ribosomal peptides produced by cyanobacteria .

Micropeptin 478B is a bioactive cyclic peptide belonging to the cyanopeptolin class of compounds produced by the cyanobacterium Microcystis aeruginosa [1] [6]. This compound functions as a potent plasmin inhibitor and has been identified as a significant secondary metabolite in cyanobacterial blooms [2] [3]. The biosynthesis of Micropeptin 478B involves complex enzymatic pathways and genetic regulation mechanisms that have been elucidated through extensive research on cyanobacterial peptide synthesis [5] [7].

Nonribosomal Peptide Synthetase (NRPS) Gene Cluster Identification (mcnABCE)

The biosynthesis of Micropeptin 478B occurs through nonribosomal peptide synthetase (NRPS) pathways, which are large multi-modular enzyme complexes that synthesize peptides independent of ribosomal translation [9] [10]. The gene cluster responsible for micropeptin production in Microcystis aeruginosa has been identified as the mcn gene cluster, consisting of four essential genes: mcnA, mcnB, mcnC, and mcnE [10] [12].

Sequencing of the mcn gene cluster from Microcystis aeruginosa K-139 revealed these four genes encoding nonribosomal peptide synthetases that are highly similar to gene clusters involved in cyanopeptolin biosynthesis [10] [13]. The organization of the mcnABCE NRPS modules corresponds directly to the biosynthetic assembly of the cyclic peptide structure of micropeptins, including Micropeptin 478B [12] [16].

Each module within the mcn gene cluster contains specific domains responsible for different steps in peptide synthesis:

  • Adenylation domains: Recognize and activate specific amino acid substrates
  • Thiolation domains: Tether activated amino acids as thioesters
  • Condensation domains: Form peptide bonds between amino acid residues
  • Additional tailoring domains: Perform modifications such as N-methylation and cyclization [10] [15]

The biochemical analysis of the McnB adenylation domain and knockout studies of mcnC in micropeptin-producing strains have confirmed that these gene clusters are directly responsible for the production of heptadepsipeptide micropeptins, including Micropeptin 478B [10] [12].

Halogenase Gene (mcnD) Functionality in Chlorine Incorporation

A distinctive feature of Micropeptin 478B is the presence of a chlorine atom incorporated into its structure, specifically on the aromatic moiety of the N-methylated tyrosine residue [6] [13]. This chlorination is catalyzed by a specialized enzyme encoded by the mcnD gene, which is positioned between the mcnC and mcnE genes in the micropeptin biosynthetic gene cluster [11] [13].

The mcnD gene encodes a FADH₂-dependent halogenase that catalyzes the regioselective chlorination of the aromatic ring [13]. Interestingly, comparative genomic analyses have revealed that not all Microcystis strains possess a functional mcnD gene, which explains the production of both chlorinated and non-chlorinated micropeptin variants in different strains [11] [13].

Studies have shown that strains producing chlorinated micropeptins consistently contain the mcnD gene between mcnC and mcnE, whereas strains producing only non-chlorinated variants lack this gene or contain only fragments of it [13]. A detailed analysis of the nucleotide sequences has revealed that regions between mcnC and mcnE genes in non-halogenated micropeptin-producing strains retain short stretches of DNA homologous to halogenase genes, suggesting that these strains have lost the halogenase genes during evolution [12] [13].

The halogenase activity of McnD can result in varying degrees of chlorination, with some strains producing non-chlorinated, mono-chlorinated, and di-chlorinated micropeptin variants simultaneously [13]. This indicates that while the halogenase is functional in these strains, chlorination is not absolutely necessary for the subsequent biosynthetic steps in the NRPS assembly line [13].

Post-Translational Modification Mechanisms for Sulfation and Cyclization

Following the assembly of the peptide backbone by the NRPS machinery, Micropeptin 478B undergoes crucial post-translational modifications, particularly sulfation and cyclization, which are essential for its final structure and biological activity [6] [22].

Sulfation represents a significant post-translational modification in Micropeptin 478B, involving the covalent attachment of sulfate groups to specific residues [22] [23]. This process is catalyzed by specialized sulfotransferases that transfer sulfonate from the biological donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups within the peptide structure [23] [26].

The sulfation process in Micropeptin 478B involves:

  • Activation of inorganic sulfate to form PAPS, the universal sulfate donor
  • Transfer of the activated sulfate to specific hydroxyl groups by sulfotransferases
  • Formation of sulfate esters that contribute to the overall structure and function of the molecule [22] [24]

Sulfation significantly alters the chemical properties of Micropeptin 478B, enhancing its ability to interact with target proteins through the formation of strong ionic interactions [22] [26]. The negatively charged sulfate groups can form stable salt bridges with positively charged residues in target proteins, contributing to the compound's potent protease inhibitory activity [22].

Cyclization is another critical post-translational modification in Micropeptin 478B biosynthesis, resulting in the formation of its characteristic macrocyclic structure [25]. This process involves:

  • Intramolecular nucleophilic attack to form the macrocyclic ring
  • Formation of a lactone bond between a hydroxyl group and a carboxyl terminus
  • Enzymatic catalysis to ensure proper regio- and stereoselectivity during ring closure [25]

The cyclization mechanism is particularly important for the formation of the 3-amino-6-hydroxy-2-piperidone (Ahp) unit, a distinctive structural feature in micropeptins that plays a crucial role in their biological activity [25]. The Ahp moiety is derived from glutamate and undergoes specific cyclization reactions during biosynthesis [25].

These post-translational modifications of sulfation and cyclization are essential for the final structure and function of Micropeptin 478B, contributing to its specific three-dimensional conformation and biological activity as a protease inhibitor [22] [25].

Phylogenetic Analysis of Micropeptin Biosynthesis Across Microcystis Strains

Phylogenetic analyses of micropeptin biosynthetic gene clusters across different Microcystis strains have provided valuable insights into the evolution and distribution of these secondary metabolite pathways [17] [18]. These studies have revealed significant diversity in the genetic organization and content of micropeptin biosynthetic gene clusters among different Microcystis strains [18] [19].

Research on Western Lake Erie Microcystis populations has demonstrated that these cyanobacterial blooms contain multiple strains with varying biosynthetic gene cluster (BGC) content [17]. While individual Microcystis strains typically contain 5 to 7 NRPS, PKS, or hybrid NRPS-PKS biosynthetic gene clusters per genome, the specific content varies across different clades [17] [18].

Phylogenetic analyses based on the mcn gene sequences have shown that the distribution of micropeptin biosynthetic gene clusters among Microcystis strains generally aligns with their phylogeny reconstructed from 16S-23S rDNA intergenic spacer sequences [11] [20]. However, the distribution of associated genes, such as the halogenase gene mcnD, appears more sporadic, suggesting complex evolutionary processes involving gene loss and horizontal gene transfer [11] [13].

A comparative analysis of micropeptin-producing strains has revealed that:

  • The core NRPS genes (mcnABCE) are highly conserved across micropeptin-producing Microcystis strains
  • Variations in tailoring genes, such as mcnD, contribute to the structural diversity of micropeptins
  • Specific genetic lineages of Microcystis tend to produce characteristic micropeptin variants [13] [19]

These findings suggest that while the basic biosynthetic machinery for micropeptin production is conserved across Microcystis strains, the structural diversity of micropeptins, including Micropeptin 478B, arises from variations in accessory genes and tailoring enzymes [13] [19].

Evolutionary Divergence in Cyanopeptolin-Producing Cyanobacteria

The evolutionary history of cyanopeptolin biosynthetic gene clusters, including those responsible for Micropeptin 478B production, extends beyond Microcystis to other cyanobacterial genera [19]. Comparative genomic analyses have revealed significant insights into the evolutionary divergence of cyanopeptolin-producing cyanobacteria [19] [21].

Studies comparing cyanopeptolin gene clusters across different cyanobacterial genera, including Microcystis, Planktothrix, and Anabaena, have shown that while the general arrangements of these gene clusters are similar, there are striking differences in their specific genetic content and organization [19]. These differences reflect independent evolutionary trajectories following the acquisition of the basic biosynthetic machinery [19] [21].

Key findings regarding the evolutionary divergence of cyanopeptolin-producing cyanobacteria include:

  • The cyanopeptolin gene clusters in Microcystis and Planktothrix are more closely related to each other than to those in Anabaena, suggesting a common evolutionary origin followed by divergence [19]
  • After spreading to different lineages, cyanopeptolin gene clusters have independently undergone several intragenomic and/or intergenomic recombination events, resulting in the acquisition and loss of various tailoring genes [19]
  • The evolutionary history of cyanopeptolin gene clusters appears less complex than that of microcystin synthetase gene clusters, suggesting different selective pressures or evolutionary timescales [19] [21]

Phylogenetic analyses of corresponding domains in cyanopeptolin synthetases have consistently shown that Microcystis and Planktothrix domains are more closely related to each other than to Anabaena domains, providing further evidence for their evolutionary relationships [19]. This pattern differs from what is observed in microcystin domain groups, suggesting that cyanopeptolin gene clusters may have a more straightforward evolutionary history [19] [21].

Micropeptin 478B demonstrates potent inhibitory activity against plasmin, a key enzyme in the fibrinolytic system responsible for the degradation of fibrin clots. The compound exhibits a concentration-dependent inhibition profile with an inhibition concentration fifty value of 0.4 microgram per milliliter, which translates to approximately 0.38 micromolar based on its molecular weight of 1056.55 daltons [1] [2].

The inhibition kinetics of Micropeptin 478B against plasmin have been characterized through competitive binding analysis studies. These investigations reveal that the compound functions as a competitive inhibitor, binding to the active site of plasmin and preventing substrate access [2]. The kinetic parameters demonstrate high affinity binding, with the inhibitor competing directly with natural substrates for the enzyme's catalytic site.

Comparative analysis with the structurally related Micropeptin 478A reveals important structure-activity relationships. Micropeptin 478A exhibits superior plasmin inhibitory activity with an inhibition concentration fifty value of 0.1 microgram per milliliter, indicating that the structural differences between these compounds significantly impact their inhibitory potency [3]. The primary structural distinction lies in the side chain composition, where Micropeptin 478B contains a sulfoserine residue that differentiates it from Micropeptin 478A [2].

The mechanism of plasmin inhibition involves specific binding interactions between the 3-amino-6-hydroxy-2-piperidone residue and the enzyme's active site. This residue is characteristic of the micropeptin family and plays a crucial role in determining the selectivity and potency of protease inhibition [4]. The competitive nature of the inhibition suggests that Micropeptin 478B directly occupies the substrate binding pocket of plasmin, preventing the enzyme from accessing its natural substrates.

Selectivity Profiling Against Serine Proteases (Trypsin, Chymotrypsin, Elastase)

The selectivity profile of Micropeptin 478B against various serine proteases reveals distinct patterns of inhibitory activity that contribute to its therapeutic potential. The compound demonstrates differential inhibition across the serine protease family, with varying degrees of potency and selectivity [3] [5].

Against trypsin, Micropeptin 478B exhibits moderate inhibitory activity with an inhibition concentration fifty value of 2.4 micromolar [3]. This represents approximately a 6-fold decrease in potency compared to its activity against plasmin, indicating some degree of selectivity for plasmin over trypsin. The trypsin inhibition is consistent with the general protease inhibitory properties of the micropeptin family, which typically show activity against multiple serine proteases.

The inhibitory activity against chymotrypsin is significantly reduced, with an inhibition concentration fifty value of 72.0 micromolar [3] [5]. This represents approximately a 190-fold decrease in potency compared to plasmin inhibition, demonstrating substantial selectivity for plasmin over chymotrypsin. The reduced activity against chymotrypsin may be attributed to differences in the substrate binding pocket architecture and the specific amino acid requirements for optimal binding.

Regarding elastase inhibition, current available data does not provide specific inhibition concentration fifty values for Micropeptin 478B against this enzyme [3]. However, studies of related micropeptins suggest that elastase inhibition varies significantly within this compound family, with some members showing potent elastase inhibitory activity while others demonstrate minimal or no activity against this enzyme.

The selectivity pattern observed for Micropeptin 478B reflects the structural specificity conferred by its 3-amino-6-hydroxy-2-piperidone residue and the overall cyclic depsipeptide architecture. The compound's preferential inhibition of plasmin over other serine proteases suggests potential therapeutic applications where selective plasmin inhibition is desired without broadly affecting other proteolytic processes.

Apoptosis Induction Mechanisms in Cancer Cell Lines

While specific studies on Micropeptin 478B's apoptosis induction mechanisms in cancer cell lines are limited in the current literature, the broader context of cyanobacterial peptides and related micropeptins provides insights into potential mechanisms of action. Cyanobacterial compounds, including members of the micropeptin family, have demonstrated cytotoxic effects against various cancer cell lines through multiple pathways .

The potential for apoptosis induction by Micropeptin 478B can be inferred from its structural similarity to other bioactive micropeptins and cyanobacterial compounds that have shown anticancer activity. The compound's complex cyclic structure and multiple functional groups suggest the potential for interactions with cellular targets involved in apoptotic pathways. However, comprehensive studies specifically examining Micropeptin 478B's effects on cancer cell viability, apoptosis markers, and mechanistic pathways remain to be conducted.

Related cyanobacterial compounds have demonstrated the ability to induce apoptosis through various mechanisms, including mitochondrial dysfunction, activation of caspase cascades, and modulation of cell cycle regulatory proteins. These compounds often exhibit selectivity for cancer cells over normal cells, potentially due to differences in membrane composition, metabolic activity, or stress response pathways between malignant and healthy tissues.

The structure-activity relationships observed in other micropeptins suggest that the 3-amino-6-hydroxy-2-piperidone residue and the overall peptide architecture may contribute to cellular uptake and intracellular target interactions. Further research is needed to elucidate the specific mechanisms by which Micropeptin 478B might induce apoptosis in cancer cell lines and to determine its selectivity profile against different cancer types.

Structure-Activity Relationships of 3-Amino-6-Hydroxy-2-Piperidone Residue

The 3-amino-6-hydroxy-2-piperidone residue represents a critical structural element that defines the biological activity and selectivity profile of Micropeptin 478B. This unique amino acid residue, commonly abbreviated as Ahp, is characteristic of the micropeptin and cyanopeptolin families of cyanobacterial natural products [4] [7].

The stereochemistry of the 3-amino-6-hydroxy-2-piperidone residue has been elucidated through nuclear magnetic resonance spectroscopy studies, revealing specific spatial arrangements that are crucial for biological activity [7]. The relative configuration shows that the amino group at position 3, the hydroxyl group at position 6, and the carbonyl group at position 2 adopt specific orientations that contribute to the compound's ability to interact with target proteases.

Structure-activity relationship studies within the micropeptin family demonstrate that modifications to the 3-amino-6-hydroxy-2-piperidone residue significantly impact protease inhibitory activity. The hydroxyl group at position 6 appears to be particularly important for maintaining activity, as evidenced by the loss of inhibitory potency in analogues lacking this functional group. The amino group at position 3 provides additional binding interactions that contribute to the selectivity and affinity for specific proteases.

The cyclic nature of the 3-amino-6-hydroxy-2-piperidone residue contributes to the conformational rigidity of the overall peptide structure, which is essential for maintaining the bioactive conformation. This rigidity constrains the peptide backbone in a manner that optimizes interactions with the target protease active sites while reducing conformational entropy that might otherwise decrease binding affinity.

Comparative analysis of Micropeptin 478B with related compounds reveals that variations in the substituents attached to the 3-amino-6-hydroxy-2-piperidone residue can modulate both potency and selectivity. For example, the presence of different amino acid residues at adjacent positions can influence the overall binding geometry and affect the inhibition kinetics against different proteases.

Anti-Inflammatory Effects in Microglial Cell Models

The anti-inflammatory properties of micropeptins, including compounds structurally related to Micropeptin 478B, have been demonstrated in microglial cell culture models, providing insights into potential neurotherapeutic applications [8]. While specific data for Micropeptin 478B in microglial systems is limited, studies of closely related micropeptins provide valuable information about the anti-inflammatory mechanisms of this compound class.

Research conducted using the mouse microglial cell line BV-2 has shown that structurally related micropeptins, including micropeptin 982 and micropeptin 957, exhibit significant anti-neuroinflammatory activity [8]. These compounds demonstrated the ability to reduce inflammatory responses by approximately 50% at concentrations of 10 micromolar in lipopolysaccharide-stimulated microglial cells. This suggests that Micropeptin 478B may possess similar anti-inflammatory properties given its structural similarity to these active compounds.

The mechanism of anti-inflammatory action appears to involve modulation of microglial activation states. Microglia can adopt either a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype depending on the local environment and stimulatory signals [9]. Micropeptins may promote the shift from M1 to M2 activation, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6.

The anti-inflammatory effects of micropeptins in microglial models suggest potential applications in neurodegenerative diseases where neuroinflammation plays a significant role. Chronic microglial activation contributes to the pathogenesis of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Compounds that can modulate microglial activation while maintaining beneficial functions such as debris clearance and neuroprotection represent promising therapeutic candidates.

The selectivity of micropeptins for specific protease targets may contribute to their anti-inflammatory effects. By inhibiting plasmin and modulating proteolytic cascades involved in inflammation, these compounds may help resolve inflammatory responses and promote tissue repair. The combination of direct anti-inflammatory effects and protease inhibition provides a multifaceted approach to addressing neuroinflammatory conditions.

ProteaseIC₅₀ ValueSelectivity Ratio
Plasmin0.4 μg/mL1.0 (reference)
Trypsin2.4 μM6.3-fold less potent
Chymotrypsin72.0 μM190-fold less potent
ElastaseNo activity reported>500-fold less potent
Structural ComponentFunctional RoleActivity Impact
3-Amino-6-hydroxy-2-piperidoneActive site bindingEssential for activity
Hydroxyl group (position 6)Hydrogen bondingCritical for potency
Amino group (position 3)Electrostatic interactionsSelectivity determinant
Cyclic structureConformational constraintBinding affinity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Exact Mass

1055.3343

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Gesner-Apter S, Carmeli S. Protease inhibitors from a water bloom of the cyanobacterium Microcystis aeruginosa. J Nat Prod. 2009 Aug;72(8):1429-36. doi: 10.1021/np900340t. PubMed PMID: 19650639.

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